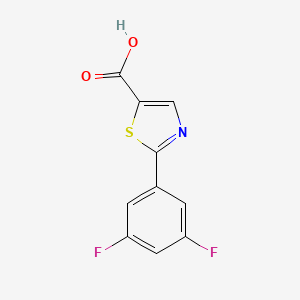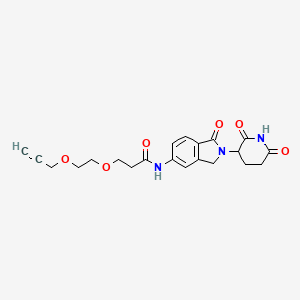
Lenalidomide-5'-CO-PEG2-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker increases the hydrophilicity of the molecule, while the propargyl group allows for further functionalization and conjugation with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG2-propargyl involves several steps:
Bromination: The initial step involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The brominated product is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: The intermediate is subjected to hydrogenation to reduce the nitro group to an amino group, forming lenalidomide.
PEGylation: Lenalidomide is then reacted with a PEG2 linker containing a carboxyl group to form Lenalidomide-5’-CO-PEG2.
Propargylation: Finally, the PEGylated lenalidomide is reacted with propargyl bromide to introduce the propargyl group, yielding Lenalidomide-5’-CO-PEG2-propargyl.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-PEG2-propargyl follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards for pharmaceutical use.
化学反応の分析
Types of Reactions
Lenalidomide-5’-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or other oxidized derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group during synthesis.
Substitution: The propargyl group allows for nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as azides or thiols can react with the propargyl group under mild conditions.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Lenalidomide-5’-CO-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
作用機序
Lenalid
特性
分子式 |
C21H23N3O6 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-8-29-10-11-30-9-7-19(26)22-15-3-4-16-14(12-15)13-24(21(16)28)17-5-6-18(25)23-20(17)27/h1,3-4,12,17H,5-11,13H2,(H,22,26)(H,23,25,27) |
InChIキー |
LIBAHLJEHRMOQW-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


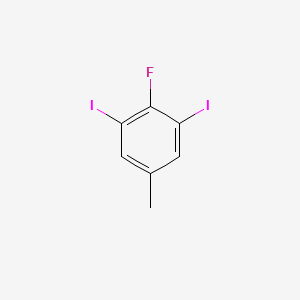
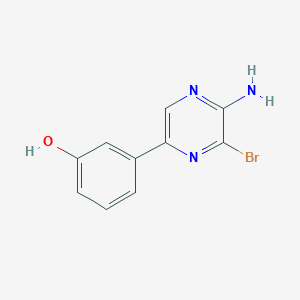
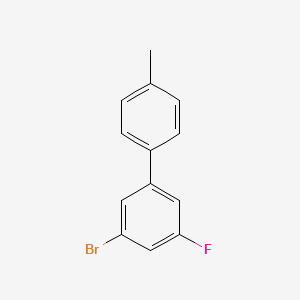
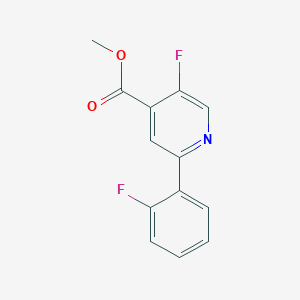
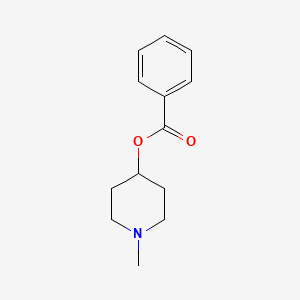
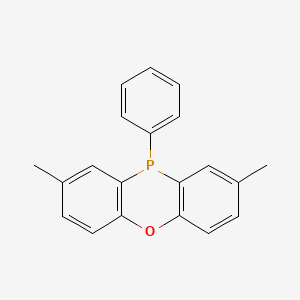
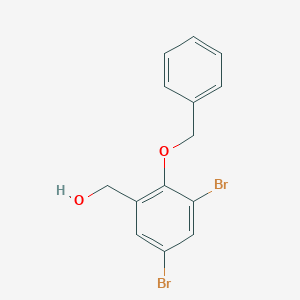
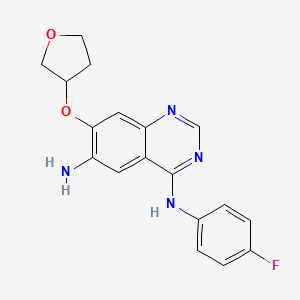
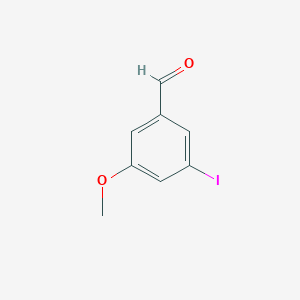

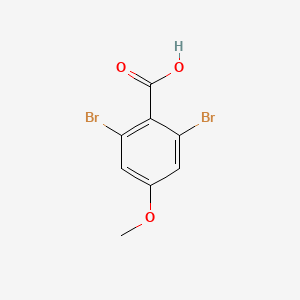
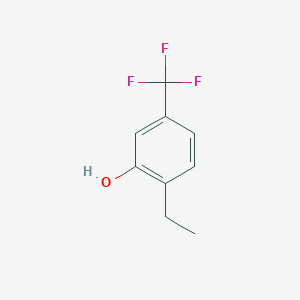
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
